1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one
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Overview
Description
1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a prop-2-yn-1-yl group and an ethanone moiety linked to a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Prop-2-yn-1-yl Group: The piperazine ring is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling with Trifluorophenyl Ethanone: The final step involves coupling the substituted piperazine with 2,4,5-trifluoroaniline and ethanone under acidic or basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trifluorophenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Oxides, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor, altering signal transduction pathways. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4-difluorophenyl)amino]ethan-1-one: Similar structure but with one less fluorine atom.
1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,6-trifluorophenyl)amino]ethan-1-one: Similar structure but with an additional fluorine atom at a different position.
Uniqueness
1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluorophenyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)-2-(2,4,5-trifluoroanilino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-2-3-20-4-6-21(7-5-20)15(22)10-19-14-9-12(17)11(16)8-13(14)18/h1,8-9,19H,3-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJECHEGYSYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CNC2=CC(=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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